2,3-Dimethyl-3'-morpholinomethyl benzophenone 2,3-Dimethyl-3'-morpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898765-53-2
VCID: VC3871122
InChI: InChI=1S/C20H23NO2/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol

2,3-Dimethyl-3'-morpholinomethyl benzophenone

CAS No.: 898765-53-2

Cat. No.: VC3871122

Molecular Formula: C20H23NO2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-3'-morpholinomethyl benzophenone - 898765-53-2

Specification

CAS No. 898765-53-2
Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
IUPAC Name (2,3-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C20H23NO2/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Standard InChI Key FTCKMZJERBVIFU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
Canonical SMILES CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of 2,3-dimethyl-3'-morpholinomethyl benzophenone typically involves multi-step organic reactions. A common approach utilizes Friedel-Crafts acylation, where 2,3-dimethylbenzoyl chloride reacts with a morpholinomethyl-substituted phenyl Grignard reagent in anhydrous tetrahydrofuran (THF) . The reaction proceeds under inert conditions, followed by quenching with water and purification via column chromatography. Industrial-scale production employs continuous flow reactors to optimize yield (typically >85%) and purity (>95%) .

Key Reaction:

2,3-Dimethylbenzoyl chloride+3-Morpholinomethylphenyl MgBrTHF2,3-Dimethyl-3’-morpholinomethyl benzophenone\text{2,3-Dimethylbenzoyl chloride} + \text{3-Morpholinomethylphenyl MgBr} \xrightarrow{\text{THF}} \text{2,3-Dimethyl-3'-morpholinomethyl benzophenone}

Industrial Optimization

Large-scale synthesis prioritizes cost efficiency and sustainability. Catalytic systems, such as Lewis acids (e.g., AlCl3\text{AlCl}_3), enhance acylation efficiency, while solvent recovery systems minimize waste . Recent advances include microwave-assisted synthesis, reducing reaction times from hours to minutes .

Chemical Properties and Reactivity

Reactivity Profile

  • Oxidation: Reacts with strong oxidizers (e.g., KMnO4\text{KMnO}_4) to yield carboxylic acids.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to a secondary alcohol .

  • Substitution: The morpholinomethyl group undergoes nucleophilic substitution with amines or thiols under basic conditions .

Example Reaction:

2,3-Dimethyl-3’-morpholinomethyl benzophenone+NH3NaOH2,3-Dimethyl-3’-aminomethyl benzophenone\text{2,3-Dimethyl-3'-morpholinomethyl benzophenone} + \text{NH}_3 \xrightarrow{\text{NaOH}} \text{2,3-Dimethyl-3'-aminomethyl benzophenone}

Industrial and Research Applications

Photodynamic Therapy (PDT)

Benzophenones are widely used as photosensitizers. The morpholinomethyl group in this derivative improves water solubility, enhancing its utility in PDT for targeting cancer cells .

Polymer Chemistry

As a photoinitiator, 2,3-dimethyl-3'-morpholinomethyl benzophenone facilitates UV-cured polymerizations. Its absorption spectrum (λmax_{\text{max}} ≈ 320 nm) aligns with commercial UV-LED systems, enabling energy-efficient resin curing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator